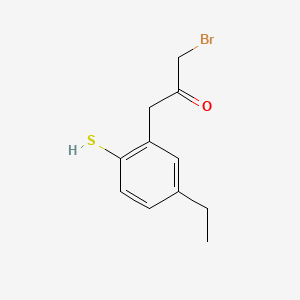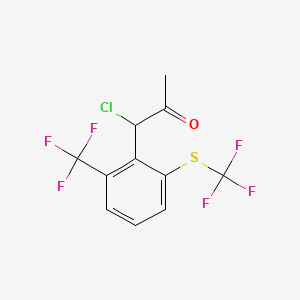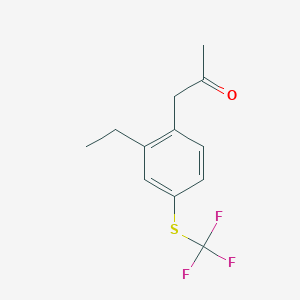
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3OS and a molecular weight of 262.29 g/mol . This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 2-ethyl-4-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The ketone group can form hydrogen bonds or participate in nucleophilic addition reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one include:
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positional isomers of the ethyl and trifluoromethylthio groups.
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one: This compound differs in the position of the ketone group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C12H13F3OS |
|---|---|
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
1-[2-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-9-7-11(17-12(13,14)15)5-4-10(9)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
OGAXTGPVQCUTBD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)SC(F)(F)F)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)
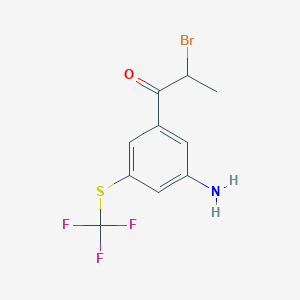
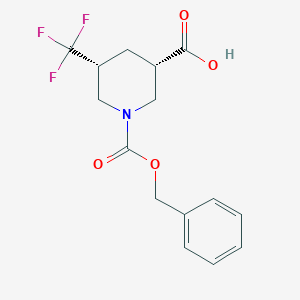
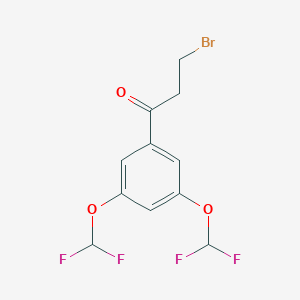
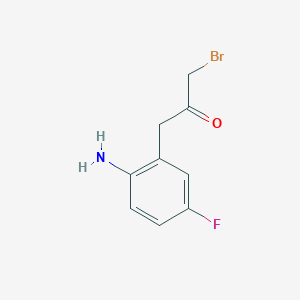
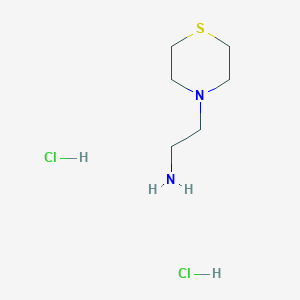


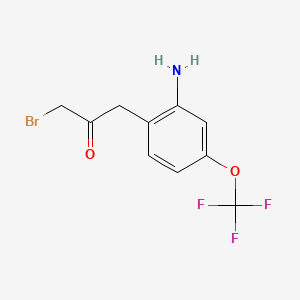
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
